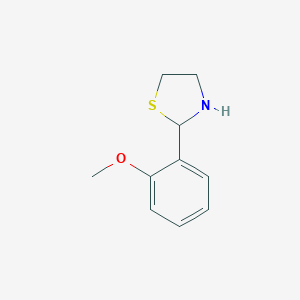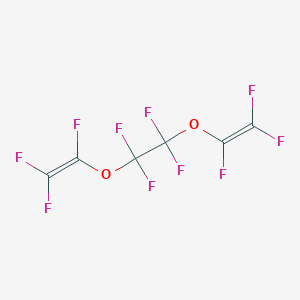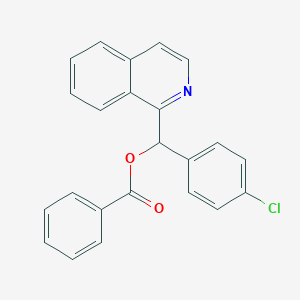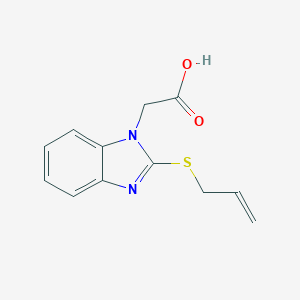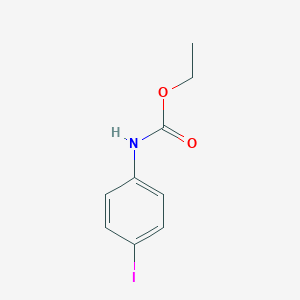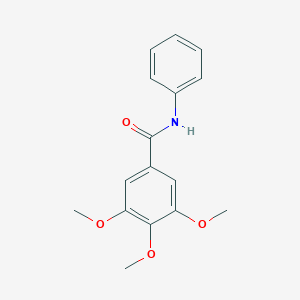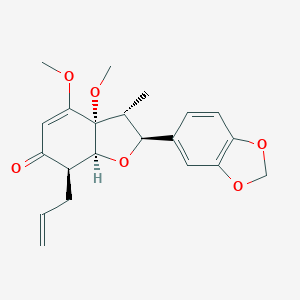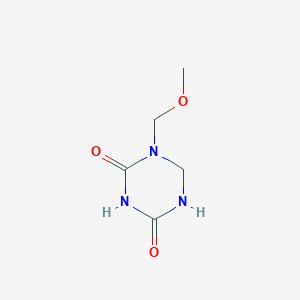
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione, also known as MTTD, is a heterocyclic compound that has been extensively used in scientific research. It belongs to the family of triazinanes and is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. MTTD has been studied for its potential applications in cancer treatment, as well as for its use as a tool in biochemical and physiological research.
Mécanisme D'action
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione exerts its anti-cancer effects by inhibiting thymidylate synthase, an enzyme that is essential for DNA synthesis. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. By inhibiting thymidylate synthase, 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione prevents the synthesis of dTMP and thus inhibits DNA synthesis, leading to the death of cancer cells.
Biochemical and Physiological Effects
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death. 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione has also been shown to affect cellular metabolism and DNA synthesis, leading to changes in cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione has a number of advantages for use in lab experiments. It is a potent inhibitor of thymidylate synthase, making it a useful tool for studying the effects of thymidylate synthase inhibition on cellular metabolism and DNA synthesis. 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione is also relatively stable and easy to handle, making it a convenient reagent for use in lab experiments.
One limitation of 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione is that it is a relatively toxic compound, and care must be taken when handling it. It is also relatively expensive, which may limit its use in some lab settings.
Orientations Futures
There are a number of future directions for research on 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione. One area of interest is the development of new cancer treatments based on 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione or related compounds. Researchers are also interested in studying the effects of 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione on other cellular processes, such as cell signaling and gene expression. In addition, there is interest in developing new methods for synthesizing 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione and related compounds, as well as for improving the efficiency and specificity of thymidylate synthase inhibitors.
Méthodes De Synthèse
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione can be synthesized through a multistep process that involves the reaction of cyanuric chloride with methanol, followed by the addition of sodium hydride and methylamine. The resulting product is then treated with hydrochloric acid to yield 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione.
Applications De Recherche Scientifique
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to be a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione can prevent the growth and proliferation of cancer cells. 1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione has also been studied for its potential use as a tool in biochemical and physiological research. It has been used to study the effects of thymidylate synthase inhibition on cellular metabolism and DNA synthesis.
Propriétés
Numéro CAS |
197806-30-7 |
|---|---|
Nom du produit |
1-(Methoxymethyl)-1,3,5-triazinane-2,4-dione |
Formule moléculaire |
C5H9N3O3 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
1-(methoxymethyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O3/c1-11-3-8-2-6-4(9)7-5(8)10/h2-3H2,1H3,(H2,6,7,9,10) |
Clé InChI |
UPWHFJDIOQWDFS-UHFFFAOYSA-N |
SMILES |
COCN1CNC(=O)NC1=O |
SMILES canonique |
COCN1CNC(=O)NC1=O |
Synonymes |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-1-(methoxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



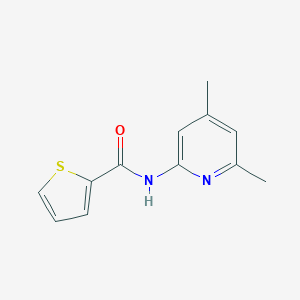
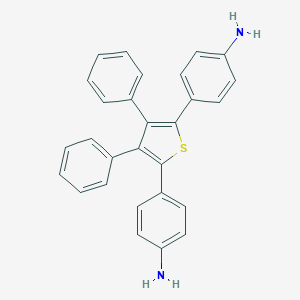
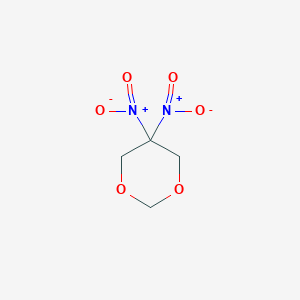
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
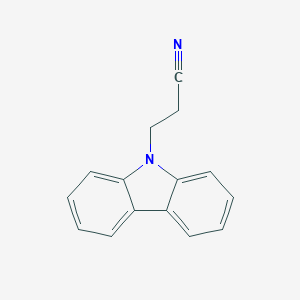
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)
